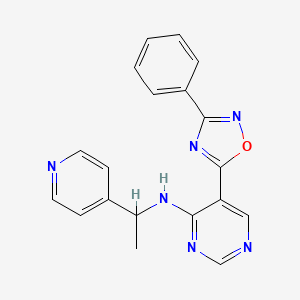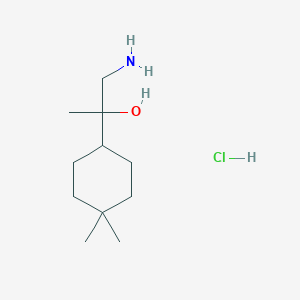
(Bis((4-methoxyphenyl)sulfonyl)methylene)(hydroxy)diphenylphosphorane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Bis((4-methoxyphenyl)sulfonyl)methylene)(hydroxy)diphenylphosphorane is a useful research compound. Its molecular formula is C27H25O7PS2 and its molecular weight is 556.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Protein Detection and Quantitation
Functionalized derivatives of tetraphenylethylene, closely related in structure to the compound of interest, have been utilized for protein detection and quantitation. These derivatives exhibit aggregation-induced emission characteristics, making them efficient probes for protein analysis, with applications including the sensitive and selective detection of bovine serum albumin (BSA) as a model protein. This approach leverages the unique optical properties of these compounds, demonstrating their potential in bioanalytical applications (Tong et al., 2007).
Fuel Cell Applications
Sulfonated poly(arylene ether sulfone)s block copolymers, which contain structural elements similar to the compound , have been synthesized for fuel cell applications. These materials show promising proton conductivity and mechanical properties, making them suitable as membranes in fuel cells. This research illustrates the compound's relevance in energy technology, particularly in enhancing the efficiency and durability of fuel cells (Bae et al., 2009).
Catalysts for Hydroformylation Reactions
Derivatives of the compound have been investigated as catalysts in hydroformylation reactions. These studies highlight the compound's potential in synthetic organic chemistry, where its derivatives can catalyze the addition of carbon monoxide and hydrogen to alkenes, producing aldehydes. This application is crucial for the chemical industry, offering a pathway to synthesize complex molecules with high efficiency (Herrmann et al., 1992).
Bioremediation of Environmental Pollutants
Research involving the enzyme laccase from Fusarium incarnatum and compounds structurally related to bisphenol A (BPA), which shares structural motifs with the compound of interest, demonstrates the potential for bioremediation of environmental pollutants. This application underscores the compound's relevance in environmental science, particularly in strategies aimed at mitigating the impact of endocrine-disrupting chemicals in ecosystems (Chhaya & Gupte, 2013).
High-Performance Polymer Materials
The synthesis and properties of sulfonated diphenyl-based poly(arylene ether sulfone)s for use as proton exchange membranes in fuel cells highlight another application area. These materials exhibit high proton conductivity and low methanol permeability, essential characteristics for efficient fuel cell operation. This research area showcases the compound's utility in developing advanced materials for energy conversion and storage technologies (Li et al., 2015).
Properties
IUPAC Name |
bis[(4-methoxyphenyl)sulfonyl]methylidene-hydroxy-diphenyl-λ5-phosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25O7PS2/c1-33-21-13-17-25(18-14-21)36(29,30)27(37(31,32)26-19-15-22(34-2)16-20-26)35(28,23-9-5-3-6-10-23)24-11-7-4-8-12-24/h3-20,28H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUIZBBPIODVRGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C(=P(C2=CC=CC=C2)(C3=CC=CC=C3)O)S(=O)(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25O7PS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[1-(3-chlorobenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2547101.png)
![3-[2-Oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2547102.png)
![5-{[1-Carboxy-3-(methylsulfanyl)propyl]sulfamoyl}-2-methylbenzoic acid](/img/structure/B2547105.png)
![N-[2-({1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}amino)-2-oxoethyl]benzamide](/img/structure/B2547108.png)

![2-(4-(mesitylsulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2547110.png)

![1-(indolin-1-yl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)ethanone](/img/structure/B2547114.png)


![7-acetyl-2-((3-nitrobenzyl)thio)-3-phenyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2547118.png)



